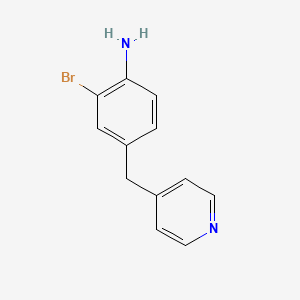
2-bromo-4-(4-pyridinylmethyl)Benzenamine
Numéro de catalogue B8738080
Poids moléculaire: 263.13 g/mol
Clé InChI: SLBDHCKWHDQGLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05455252
Procedure details


A solution of N-bromosuccinimide (1.4 gm) in 10 mL dimethylformamide was added in a dropwise manner to a solution of 4-(4-aminobenzyl)pyridine (1.5 gm) in 10 mL of dimethylformamide. The reaction flask was wrapped in aluminum foil to prevent exposure of the reagents to light. The reaction mixture was stirred at room temperature for 3 hours. The progress of the reaction was monitored by thin-layer chromatography. When the reaction was completed, the reaction mixture was combined with 100 mL of H2O with stirring. A reddish brown precipitate was formed, filtered out of solution, washed with H2O, and air dried. The solid was dissolved in ethyl acetate, back washed with saturated NaCl, dried over MgSO4 and triturated with ethyl ether. The solid was filtered from the solution and air dried yielding 1.6 gm of 4-(4-amino-3-bromobenzyl)pyridine as reddish/tan crystals.






Identifiers


|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:22]=[CH:21][C:13]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:12][CH:11]=1.O>CN(C)C=O.[Al]>[NH2:9][C:10]1[CH:22]=[CH:21][C:13]([CH2:14][C:15]2[CH:16]=[CH:17][N:18]=[CH:19][CH:20]=2)=[CH:12][C:11]=1[Br:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(CC2=CC=NC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Al]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reddish brown precipitate was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered out of solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O, and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
back washed with saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered from the solution and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(CC2=CC=NC=C2)C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
